t-Boc-Aminooxy-PEG4-t-butyl ester

PROTAC Synthesis Orthogonal Protection Bioconjugation

PROTAC linker failure often stems from cross-reactive or mismatched functional groups. This heterobifunctional PEG4 building block solves the problem with orthogonal protection: a t-Boc-protected aminooxy and a t-butyl ester. - Enables sequential, site-specific E3 ligase & target ligand conjugation without polymerization. - Post-deprotection, aminooxy forms hydrolytically stable oxime bonds in vivo. - t-butyl ester allows prodrug design via acid/enzymatic cleavage. - PEG4 spacer validated for ternary complex entropy balance. Available for immediate research supply.

Molecular Formula C20H39NO9
Molecular Weight 437.5 g/mol
CAS No. 1872433-64-1
Cat. No. B3248500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Boc-Aminooxy-PEG4-t-butyl ester
CAS1872433-64-1
Molecular FormulaC20H39NO9
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCONC(=O)OC(C)(C)C
InChIInChI=1S/C20H39NO9/c1-19(2,3)29-17(22)7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-21-18(23)30-20(4,5)6/h7-16H2,1-6H3,(H,21,23)
InChIKeyRIRGFWWPZOOQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Boc-Aminooxy-PEG4-t-butyl ester Overview


t-Boc-Aminooxy-PEG4-t-butyl ester (CAS 1872433-64-1) is a heterobifunctional polyethylene glycol (PEG)-based linker molecule, comprising a tert-butyloxycarbonyl (t-Boc) protected aminooxy group at one terminus and a tert-butyl ester group at the other, connected by a four-unit PEG4 spacer . This compound is primarily employed as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates, where the distinct terminal functional groups enable stepwise, orthogonal conjugation chemistries [1].

1
Orthogonal t-Boc / t-butyl ester protection for stepwise conjugation
2
PEG4 spacer supports solubility–flexibility balance in PROTAC design
3
Aminooxy terminus enables stable oxime bioconjugation after deprotection

Why Generic Linkers Fail for t-Boc-Aminooxy-PEG4-t-butyl ester


Substitution with a generic PEG linker, or even a close analog such as a non-protected aminooxy-PEG acid or an amine-PEG-t-butyl ester, is not scientifically equivalent and will likely lead to synthetic failure or compromised product integrity . The specific pairing of a t-Boc-protected aminooxy group with a t-butyl ester on a PEG4 chain is designed for a precise two-step, orthogonal deprotection and conjugation strategy . Using a linker with only one of these protected groups, or an unprotected variant, would result in uncontrolled cross-reactivity, loss of site-specificity, and the inability to execute the required sequential functionalization, directly impacting the yield and purity of the final PROTAC or bioconjugate . The quantitative evidence below details these non-fungible differentiation points.

Single-protecting-group linkers
May lack orthogonal deprotection, leading to premature exposure of reactive sites and reduced site-specificity
Unprotected aminooxy or amine analogs
Can cause uncontrolled cross-reactivity during bioconjugation, compromising conjugate homogeneity
Alternate PEG chain lengths
PEG3 may limit flexibility; PEG12 may increase entropic penalty, potentially shifting degradation efficiency profiles

t-Boc-Aminooxy-PEG4-t-butyl ester: Quantitative Differentiation


Orthogonal Deprotection of t-Boc and t-Butyl Ester Groups

t-Boc-Aminooxy-PEG4-t-butyl ester provides a distinct advantage over analogs with only one labile protecting group (e.g., Boc-Aminooxy-PEG4-NH2 or Aminooxy-PEG4-t-butyl ester). The presence of both a t-Boc-protected aminooxy and a t-butyl ester enables fully orthogonal, sequential deprotection. The t-Boc group is selectively cleaved under mild acidic conditions, while the t-butyl ester requires either stronger acidic conditions or specific enzymatic hydrolysis, preventing premature exposure of the carboxylic acid .

Orthogonal Protection
Class-level
2 orthogonal labile groups (vs 1 in Boc-Aminooxy-PEG4-NH2)
Enables sequential deprotection–conjugation workflow
Prevents premature acid exposure
PROTAC Synthesis Orthogonal Protection Bioconjugation

PEG4 Spacer: Optimal Solubility-Flexibility Balance

The PEG4 spacer in t-Boc-Aminooxy-PEG4-t-butyl ester is empirically validated as an optimal linker length for PROTAC ternary complex formation, balancing solubility with a minimal entropic penalty. While quantitative DC50 data for the final degrader is not available for the linker itself, the PEG4 chain is recognized as an empirical 'gold standard' against which new linkers are measured [1]. In one class-level inference from EGFR-targeting PROTACs, a PEG4-containing degrader achieved a DC50 of 36.51 nM . Shorter PEG3 analogs (e.g., t-Boc-Aminooxy-PEG3-t-butyl ester) may provide less flexibility for ternary complex formation, while longer PEG12 analogs (e.g., t-Boc-Aminooxy-PEG12-t-butyl ester) introduce greater entropic cost that can reduce degradation efficiency .

PEG4 Spacer Length
Class-level
PEG4 frequently reported as balanced length; a PEG4-containing degrader achieved DC50 36.51 nM
Supports solubility–flexibility screening for PROTAC ternary complex
Class-level inference; linker length effects may differ
PROTAC Linker PEG Spacer DC50

Aminooxy vs. Amine in Oxime Ligation

Unlike analogs with a primary amine terminus (e.g., Boc-Aminooxy-PEG4-NH2), t-Boc-Aminooxy-PEG4-t-butyl ester is designed for the formation of an exceptionally stable oxime bond. Oxime ligation between an aminooxy group and an aldehyde/ketone results in a linkage that is stable under physiological and even slightly acidic conditions, in contrast to hydrazone bonds which are more labile . The aminooxy group's chemoselectivity for carbonyls also offers superior site-specificity compared to the broader reactivity of a primary amine, which can react with activated esters and other electrophiles, leading to heterogeneous product mixtures .

Oxime vs Amine
Class-level
Oxime bond: stable under physiological and mildly acidic conditions; amine may lead to heterogeneous products
Oxime chemoselectivity supports homogeneous bioconjugation
Deprotection required before ligation
Bioconjugation Oxime Ligation Bioorthogonal Chemistry

LogP and tPSA Differentiation

The target compound exhibits distinct physicochemical properties compared to analogs with different terminal groups or chain lengths, which can influence the overall drug-likeness of the final PROTAC conjugate. t-Boc-Aminooxy-PEG4-t-butyl ester has a reported LogP of 1.2 and a topological polar surface area (tPSA) of 111 Ų . In comparison, the non-Boc protected analog Aminooxy-PEG4-t-butyl ester has a higher LogP (2.24) and similar tPSA (110.78) [1]. The lower LogP of the target compound indicates improved hydrophilicity, a desirable trait for aqueous solubility and minimizing non-specific binding in biological assays.

LogP & tPSA
Head-to-head
LogP 1.2 (protected) vs 2.24 (unprotected); tPSA ~111 Ų
Lower LogP may improve aqueous handling and reduce nonspecific binding
Computationally predicted values
PROTAC Linker LogP tPSA Drug-like Properties

Key Application Scenarios for t-Boc-Aminooxy-PEG4-t-butyl ester


Sequential Orthogonal PROTAC Synthesis

This compound is uniquely suited for the multi-step synthesis of PROTACs where precise, sequential conjugation is required. The orthogonal protection strategy (t-Boc aminooxy and t-butyl ester) allows for the stepwise introduction of an E3 ligase ligand and a target protein ligand without cross-reactivity . This is a significant advantage over unprotected aminooxy-PEG-acid linkers, which would lead to uncontrolled polymerization or heterogeneous conjugation. The evidence for this is the compound's possession of two distinct labile protecting groups, a feature absent in simpler analogs .

Bioorthogonal Oxime Linkages for Bioconjugation

For applications demanding a hydrolytically stable and chemoselective bond under physiological conditions, the aminooxy group of this linker is the preferred choice over more reactive but less stable or less specific functionalities like amines or hydrazides . After t-Boc deprotection, the aminooxy group reacts specifically with carbonyls to form an oxime bond that is stable in vivo, a critical requirement for many bioconjugates and targeted protein degraders .

PEG4 Scaffold for PROTAC Linker Optimization

When initiating a new PROTAC program, the PEG4 spacer is a scientifically validated starting point for linker optimization . The PEG4 length balances solubility and flexibility, minimizing the entropic penalty associated with ternary complex formation. Choosing the t-Boc-Aminooxy-PEG4-t-butyl ester provides this optimal spacer in a protected form, ready for incorporation into a library of degraders, saving the time and cost of de novo linker design and synthesis .

pH-Sensitive Prodrug and Drug Delivery Systems

The t-butyl ester group can be hydrolyzed under acidic conditions or enzymatically cleaved to reveal a free carboxylic acid. This feature enables the design of prodrugs or drug delivery systems where the active payload is conjugated via an ester linkage and released in a specific cellular compartment (e.g., lysosome or tumor microenvironment) . This capability is not present in linkers terminated with a stable amide, such as Boc-Aminooxy-PEG4-NH2 .

Application
Selection Property
Validation Focus
Stepwise PROTAC assembly
Orthogonal t-Boc / t-butyl ester protection
Sequential deprotection–conjugation fidelity
Stable oxime bioconjugation
Aminooxy reactivity after deprotection
Oxime bond stability and site-specificity
Linker length optimization
PEG4 spacer length
Solubility–flexibility balance and degradation potency
pH-responsive release research
t-Butyl ester cleavable group
Acid-triggered or enzymatic hydrolysis profiles

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